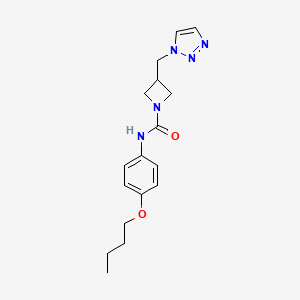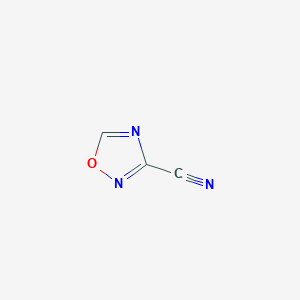![molecular formula C17H21N3O3S B2602046 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine CAS No. 2111910-28-0](/img/structure/B2602046.png)
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing drugs and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
2. Induction of apoptosis: Studies have shown that 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine. Some of these directions include:
1. Development of new drugs: This compound has the potential to be developed into new drugs for the treatment of various diseases such as cancer and inflammation.
2. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Optimization of synthesis method: The synthesis method of this compound can be optimized to make it more efficient and cost-effective.
4. Evaluation of its safety and toxicity: Studies are needed to evaluate the safety and toxicity of this compound before it can be developed into new drugs.
Conclusion
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various pharmacological properties such as anti-inflammatory, anticancer, and antioxidant activities. Further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. The research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine involves a multi-step process. The first step involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base to form ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-3-oxobutanoate. The second step involves the reduction of the nitro group to an amino group using a reducing agent. The third step involves the reaction of the amino group with morpholine and sulfonyl chloride to form 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine.
Aplicaciones Científicas De Investigación
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit promising pharmacological properties, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: Studies have shown that 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: This compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-19-13-16(12-18-19)17-14-20(9-10-23-17)24(21,22)11-8-15-6-4-3-5-7-15/h3-8,11-13,17H,2,9-10,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIGRLMGSSNTA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2601972.png)


![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![Tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate](/img/structure/B2601980.png)
![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)
![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)

